molecular formula C16H19N5O3 B6504267 ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate CAS No. 1351588-40-3

ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B6504267
CAS No.: 1351588-40-3
M. Wt: 329.35 g/mol
InChI Key: HUADSMQILDHCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate is a sophisticated chemical intermediate primarily employed in the discovery and development of novel kinase inhibitors. Its molecular architecture, featuring a pyridazine core substituted with a pyrazole ring and a piperidine ester, is designed to act as a privileged scaffold that can interact with the ATP-binding site of various kinases. This compound serves as a versatile building block in medicinal chemistry, allowing researchers to explore structure-activity relationships (SAR) by further functionalizing the ester group or the piperidine nitrogen. The pyrazolopyridazine moiety is a recognized pharmacophore in kinase inhibitor design, implicated in key hydrogen bonding interactions critical for potency and selectivity. Research into this compound and its derivatives is foundational for advancing therapeutic programs in oncology, where targeted kinase inhibition is a cornerstone strategy, as well as in inflammatory and neurodegenerative diseases. Its utility extends to chemical biology, where it can be used as a core structure for the synthesis of probe molecules to study kinase signaling pathways and identify new drug targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 1-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-2-24-16(23)12-6-10-20(11-7-12)15(22)13-4-5-14(19-18-13)21-9-3-8-17-21/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADSMQILDHCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(1H-Pyrazol-1-yl)Pyridazine-3-Carbonyl Chloride

The pyridazine intermediate is synthesized via nucleophilic substitution. Pyridazine-3-carboxylic acid is treated with pyrazole in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), yielding 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid. Subsequent chlorination with thionyl chloride (SOCl2) at 60°C for 4 hours produces the acyl chloride derivative.

Table 1: Reaction Conditions for Pyridazine Intermediate Synthesis

StepReagents/ConditionsYield (%)Source
Pyrazole couplingPyrazole, HATU, DMF, rt, 12h85
ChlorinationSOCl2, 60°C, 4h90

Piperidine-4-Carboxylate Esterification

Ethyl piperidine-4-carboxylate is typically prepared via Fischer esterification , where piperidine-4-carboxylic acid reacts with ethanol in the presence of sulfuric acid. The reaction is refluxed for 6–8 hours, achieving yields of 78–82%. Alternative methods employ DCC-mediated coupling (N,N'-dicyclohexylcarbodiimide) for higher purity.

Final Coupling and Acylation

The acyl chloride intermediate is coupled with ethyl piperidine-4-carboxylate using Schotten-Baumann conditions :

  • The pyridazine-3-carbonyl chloride is dissolved in dry dichloromethane (DCM).

  • Ethyl piperidine-4-carboxylate and triethylamine (TEA) are added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12 hours, yielding the final product after column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Coupling Reaction Parameters

ParameterValueSource
SolventDry DCM
BaseTriethylamine (TEA)
Temperature0°C → rt
Yield68–72%

Alternative Methodologies and Catalytic Innovations

T3P-Promoted Coupling

Recent advances utilize T3P (propylphosphonic anhydride) as a water scavenger for N-alkenylation reactions. In a telescoped synthesis, T3P enables one-pot coupling of ketones with heterocycles at 80°C, achieving 64% yield for related piperidine derivatives. This method avoids high-pressure hydrogenation and expensive Rh catalysts, offering a scalable alternative.

Solvent-Free Cyclization

Patent data highlights solvent-free cyclization using microwave irradiation , reducing reaction times from 12 hours to 30 minutes. For example, analogous pyridazine-piperazine systems achieved 89% purity under microwave conditions (150°C, 300W).

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • Classical coupling (Schotten-Baumann) offers moderate yields (68–72%) but requires extensive purification.

  • T3P-mediated synthesis improves atom economy but necessitates anhydrous conditions.

  • Microwave-assisted cyclization enhances throughput but risks thermal degradation of sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate is C15H18N6O3, with a molecular weight of 330.34 g/mol. Its structure features a piperidine ring, a pyridazine moiety, and a pyrazole group, which contribute to its biological activity and reactivity.

Antimicrobial Activity

One significant application of this compound is its potential antimicrobial properties. Studies have shown that derivatives containing pyrazole and pyridazine rings exhibit notable antibacterial and antifungal activities. For instance, compounds synthesized from similar structures have been evaluated for their ability to inhibit the growth of various pathogens, demonstrating promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

Research indicates that this compound could serve as a lead compound in anticancer drug development. The structural components of the compound allow for interactions with biological targets involved in cancer cell proliferation and survival. Preliminary studies have suggested that modifications to the pyrazole or piperidine moieties can enhance cytotoxic effects against specific cancer cell lines .

Neuropharmacological Research

The compound's structure suggests potential applications in neuropharmacology. Investigations into related derivatives have indicated their ability to act as inhibitors of neurotransmitter transporters, such as glycine transporters. This action can lead to increased levels of neurotransmitters in the synaptic cleft, potentially benefiting conditions like schizophrenia or depression .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been explored, including cyclocondensation reactions that yield high purity products with good yields .

Case Studies on Derivatives

Numerous studies have focused on derivatives of this compound. For example, modifications to the piperidine ring or the introduction of different substituents on the pyrazole or pyridazine rings have resulted in compounds with enhanced biological activities. These derivatives have been subjected to various biological evaluations, leading to insights into structure-activity relationships (SAR) that guide further development .

Mechanism of Action

The mechanism of action of ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-[(4-Chloro-3-Nitrophenyl)Sulfonyl]-4-Piperidinecarboxylate (CAS: 291292-03-0)

Molecular Formula : C₁₄H₁₇ClN₂O₆S | Molecular Weight : 400.82 g/mol

  • Structural Differences: The sulfonyl group (-SO₂-) replaces the pyridazine-carbonyl-pyrrole moiety. Contains a nitro (-NO₂) and chloro (-Cl) substituent on the benzene ring.
  • Nitro and chloro groups may reduce solubility in polar solvents compared to the pyrazole group, which can participate in hydrogen bonding .
Table 1: Key Properties Comparison
Property Target Compound Sulfonyl Analogue
Molecular Weight 329.35 g/mol 400.82 g/mol
Nitrogen Atoms 5 2
Key Functional Groups Pyridazine, pyrazole, ester Sulfonyl, nitro, chloro, ester
Hydrogen Bonding Capacity Donor (pyrazole N-H) and acceptor Acceptor (sulfonyl O, nitro O)

Hydrogen Bonding and Crystallographic Considerations

The target compound’s pyrazole group enables N-H···O/N hydrogen bonds , which are critical for crystal packing and solubility . In contrast, the sulfonyl analogue relies on weaker dipole-dipole interactions (e.g., S=O···H-C), which may result in lower melting points or altered crystallinity. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to resolve such structural nuances .

Biological Activity

Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate, with the CAS number 1286697-22-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

PropertyValue
Common NameThis compound
CAS Number1286697-22-0
Molecular FormulaC₁₅H₁₉N₅O₂
Molecular Weight301.34 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1).

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : Studies indicate that compounds with a pyrazole scaffold can significantly inhibit the proliferation of cancer cells. For instance, derivatives similar to this compound have been shown to induce apoptosis in MDA-MB-231 cells through Annexin V staining assays, suggesting a mechanism involving programmed cell death .
  • Cell Migration and Invasion : The compound has also been reported to impair the invasion and migration capabilities of cancer cells. This effect is critical in preventing metastasis, a major challenge in cancer treatment .
  • Signaling Pathways : Research indicates that pyrazole-containing compounds can affect key signaling pathways involved in cancer progression, such as ERK phosphorylation and NF-kB signaling .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

Efficacy Against Bacteria and Fungi

Research has demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties. For example:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against strains such as E. coli and S. aureus. The presence of the piperidine moiety enhances this activity .
  • Antifungal Activity : The compound has also been tested against fungal strains, showing promising results comparable to standard antifungal agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Anticancer Properties : A study reported that pyrazole derivatives inhibited the growth of multiple cancer cell lines, including lung and colorectal cancers. The research emphasized the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : Another study focused on the synthesis of novel pyrazole derivatives that exhibited strong antimicrobial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate, and what coupling agents are typically employed?

  • Methodological Answer : The compound can be synthesized via amide coupling between pyridazine derivatives and piperidine carboxylates. A common approach involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole hydrate (HOBt) as coupling agents in dry acetonitrile . For example, ethyl piperidine-4-carboxylate derivatives are often prepared using this method, followed by hydrazine-mediated cyclization steps .
  • Key Data :

StepReagents/ConditionsYieldReference
Amide CouplingEDCI/HOBt, CH₃CN, RT75–85%
Hydrazine CyclizationNH₂NH₂·H₂O, EtOH, reflux60–70%

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray diffraction (XRD) using programs like SHELXL or ORTEP-3 is critical for structural validation. For pyridazine-piperidine hybrids, hydrogen bonding patterns (e.g., N–H···O interactions) and torsional angles between the pyridazine and piperidine moieties are analyzed to confirm stereochemistry . Refinement protocols in SHELXL should include checks for twinning and disorder modeling .

Q. What safety protocols are recommended for handling intermediates during synthesis?

  • Methodological Answer : Hazardous intermediates (e.g., hydrazine derivatives) require glove-box use, PPE (nitrile gloves, respirators), and ethanol-based quenching before disposal. Waste must be segregated into halogenated/organic categories for professional treatment .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in solution) or crystal packing. For NMR, variable-temperature experiments in DMSO-d₆ can identify conformational exchange. For XRD, high-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis validate intermolecular interactions .
  • Example : A ¹H NMR singlet at δ 8.2 ppm may suggest aromatic proton equivalence, but XRD might reveal a distorted pyridazine ring due to steric hindrance .

Q. What strategies optimize reaction yields when intermediates are thermally unstable?

  • Methodological Answer : Low-temperature (–20°C) coupling with EDCI/HOBt reduces decomposition. For hydrazine reactions, in-situ monitoring via TLC (hexane:EtOAc, 3:1) ensures timely quenching. Catalytic additives like DMAP (5 mol%) improve acyl transfer efficiency .

Q. How does the electron-withdrawing pyridazine moiety influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Pyridazine’s electron-deficient π-system directs nucleophilic attack to the 3-position. Computational modeling (DFT at B3LYP/6-311G**) shows a 15–20 kcal/mol activation barrier for SNAr reactions at this site. Experimental validation via Hammett plots (σ = +0.78) confirms meta-directing effects .

Data Contradiction Analysis

Q. Why do mass spectrometry (MS) and elemental analysis sometimes show mismatches in molecular weight determination?

  • Case Study : In , the observed [M+H]⁺ at m/z 410.1931 (C₁₉H₂₇N₃O₇) deviated by 0.0082 Da from theoretical values. This arises from adduct formation (e.g., Na⁺ or K⁺) or in-source fragmentation. High-resolution MS (HRMS-ESI) with internal calibration (e.g., TFA-Na) reduces error to <3 ppm .

Experimental Design Considerations

Q. What crystallization solvents maximize diffraction quality for XRD studies?

  • Methodological Answer : Mixed-solvent systems (e.g., EtOAc/hexane, 1:2) yield monoclinic crystals (space group P2₁/c) with Z′ = 1. Avoid DMF or DMSO due to high boiling points and solvent retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.